REACTION_CXSMILES
|
[CH3:1][C:2]1[CH:24]=[CH:23][CH:22]=[CH:21][C:3]=1[CH2:4][NH:5][C:6]1[C:7]2[C:12]([N:13]=[C:14]3[C:19]=1[C:18](=[O:20])[CH2:17][CH2:16][CH2:15]3)=[CH:11][CH:10]=[CH:9][CH:8]=2.[H-].[Li+]>C1COCC1>[CH3:1][C:2]1[CH:24]=[CH:23][CH:22]=[CH:21][C:3]=1[CH2:4][NH:5][C:6]1[C:7]2[C:12]([N:13]=[C:14]3[C:19]=1[CH:18]([OH:20])[CH2:17][CH2:16][CH2:15]3)=[CH:11][CH:10]=[CH:9][CH:8]=2 |f:1.2|
|
Name
|
3,4-Dihydro-9-(2-methylbenzylamino)acridin-1(2H)-one
|
Quantity
|
4.15 g
|
Type
|
reactant
|
Smiles
|
CC1=C(CNC=2C3=CC=CC=C3N=C3CCCC(C23)=O)C=CC=C1
|
Name
|
ice water
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[H-].[Li+]
|
Name
|
|
Quantity
|
8 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Type
|
CUSTOM
|
Details
|
the reactionh mixture was stirred 30 minutes in the cold
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
It was quenched by the sequential addition of 0.5 ml of water, 0.5 ml of 15% sodium hydroxide and 1.5 ml of water
|
Type
|
FILTRATION
|
Details
|
The inorganic salts were filtered
|
Type
|
CUSTOM
|
Details
|
the organic phase was evaporated
|
Type
|
CUSTOM
|
Details
|
to obtain an amorphous solid product
|
Type
|
CUSTOM
|
Details
|
Recrystallization from ethyl acetate
|
Type
|
CUSTOM
|
Details
|
gave 3.38 g, mp 167°-169° C
|
Reaction Time |
30 min |
Name
|
|
Type
|
|
Smiles
|
CC1=C(CNC=2C3=CC=CC=C3N=C3CCCC(C23)O)C=CC=C1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |